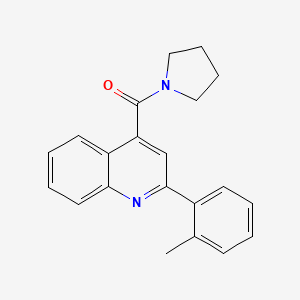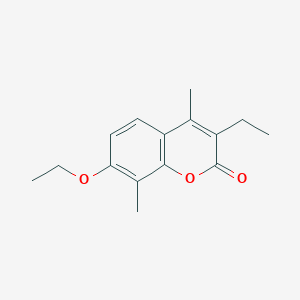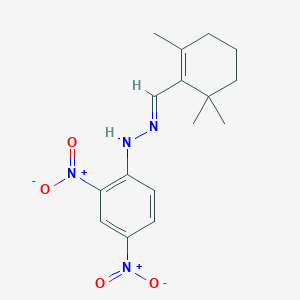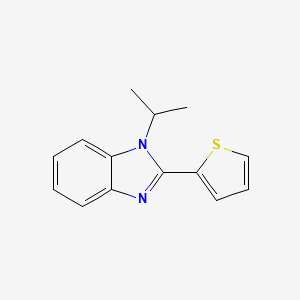
2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline, also known as MPQC, is a quinoline derivative that has been extensively studied for its potential therapeutic applications. MPQC has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activities.
作用機序
The mechanism of action of 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline is not fully understood. However, it has been suggested that 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline exerts its therapeutic effects by modulating various signaling pathways. For example, 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antitumor, and antiviral activities. 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has also been found to modulate the immune system, which makes it a potential candidate for the treatment of autoimmune diseases. In addition, 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been found to have neuroprotective effects, which suggest its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline in lab experiments is its broad range of therapeutic applications. 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been found to exhibit anti-inflammatory, antitumor, and antiviral activities, as well as modulating the immune system and having neuroprotective effects. Another advantage of using 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline is its relatively low toxicity, which makes it a potential candidate for clinical use.
One of the limitations of using 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the study of 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline. One direction is to further elucidate its mechanism of action, which will help to optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics, which will help to determine its optimal dosage and administration route. Additionally, further studies are needed to determine its efficacy in animal models and in clinical trials. Finally, the development of new analogs of 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline with improved solubility and therapeutic potential is also an area of future research.
合成法
2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline can be synthesized by reacting 2-methylphenylamine with N-(pyrrolidin-1-yl)carbonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinoline ring. The yield of 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学的研究の応用
2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has also been shown to modulate the immune system, which makes it a potential candidate for the treatment of autoimmune diseases. In addition, 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been found to have neuroprotective effects, which suggest its potential use in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
[2-(2-methylphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-15-8-2-3-9-16(15)20-14-18(21(24)23-12-6-7-13-23)17-10-4-5-11-19(17)22-20/h2-5,8-11,14H,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFVYPOTSLHTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5819326.png)




![methyl 4-chloro-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5819364.png)
![3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5819372.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5819377.png)


![diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819396.png)

